5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-
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Overview
Description
5H-1Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl- is a complex organic compound with the molecular formula C18H13NO2 It is a derivative of benzopyran and pyridine, featuring a phenyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as salicylaldehyde and aniline derivatives can undergo condensation reactions followed by cyclization to form the desired benzopyrano-pyridine structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and recrystallization are often employed to refine the product. The specific conditions, including temperature, pressure, and choice of catalysts, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5H-1Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the aromatic rings.
Scientific Research Applications
5H-1Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5H-1Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 5H-1Benzopyrano[2,3-b]pyridin-5-ol
- 5-Phenyl-5H-chromeno[2,3-b]pyridin-5-ol
- 5H-1Benzopyrano[2,3-b]pyridin-5-amine
Uniqueness
5H-1Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl- is unique due to the presence of both benzopyrano and pyridine rings, along with a phenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
59303-77-4 |
---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
5-phenylchromeno[2,3-b]pyridin-5-ol |
InChI |
InChI=1S/C18H13NO2/c20-18(13-7-2-1-3-8-13)14-9-4-5-11-16(14)21-17-15(18)10-6-12-19-17/h1-12,20H |
InChI Key |
HLFMWHGFPSFICX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(N=CC=C3)OC4=CC=CC=C42)O |
Origin of Product |
United States |
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